

A Comprehensive Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxybenzaldehyde

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This technical guide provides a detailed overview of **5-Chloro-2,3-dimethoxybenzaldehyde**, a significant aromatic aldehyde derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers its chemical identity, physicochemical properties, synthesis methodologies, safety and handling protocols, and its role in medicinal chemistry.

Chemical Identity and Properties

5-Chloro-2,3-dimethoxybenzaldehyde is a polysubstituted benzaldehyde with the International Union of Pure and Applied Chemistry (IUPAC) name **5-chloro-2,3-dimethoxybenzaldehyde**.^[1] It is characterized by a chlorine atom and two methoxy groups attached to the benzene ring, in addition to the aldehyde functional group.

Physicochemical Data

The key physicochemical properties of **5-Chloro-2,3-dimethoxybenzaldehyde** are summarized in the table below. This data is crucial for its handling, application in reactions, and for analytical purposes.

Property	Value	Source
IUPAC Name	5-chloro-2,3-dimethoxybenzaldehyde	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[1][2][3]
Molecular Weight	200.62 g/mol	[1][2][3]
CAS Number	86232-28-2	[1][2][3]
Appearance	Off-white to light yellow crystalline solid	Inferred from related compounds
Melting Point	68-70 °C	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents such as chloroform and methanol; limited solubility in water.	Inferred from related compounds

Spectroscopic Data

While specific spectroscopic data for **5-Chloro-2,3-dimethoxybenzaldehyde** is not readily available in the public domain, the following table provides expected ranges and characteristics based on the analysis of its structural analogs, such as 2,3-dimethoxybenzaldehyde.

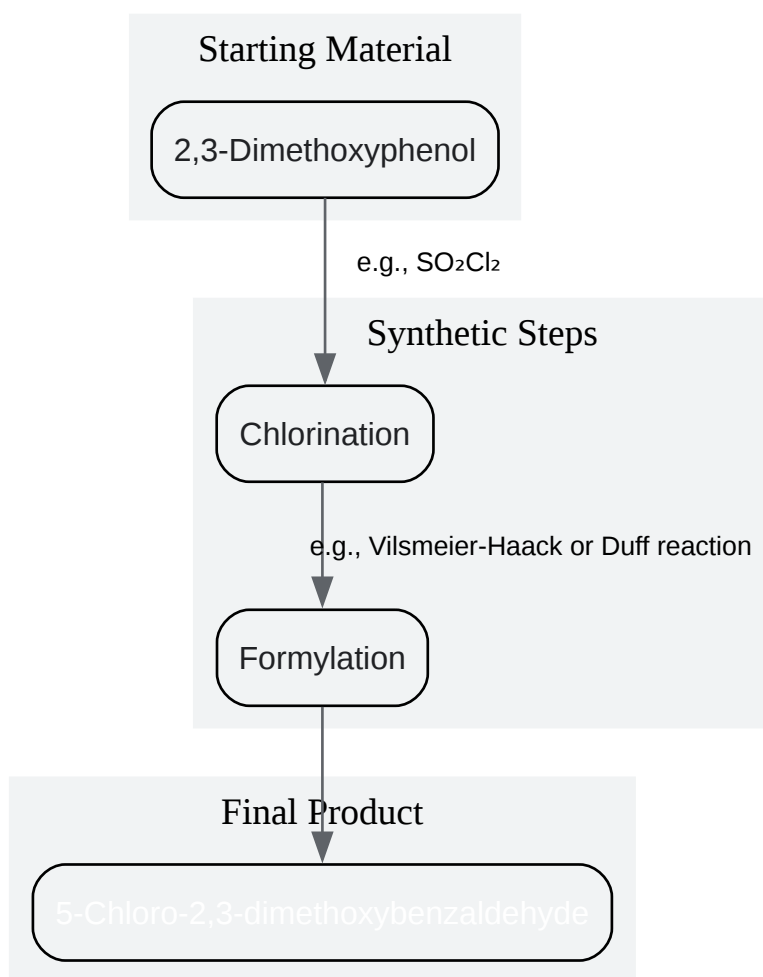
Technique	Expected Data
^1H NMR	Signals corresponding to the aldehyde proton (singlet, ~ 10.4 ppm), aromatic protons (singlets or doublets, ~ 7.0 - 7.5 ppm), and methoxy group protons (singlets, ~ 3.9 ppm).
^{13}C NMR	Resonances for the carbonyl carbon (~ 189 ppm), aromatic carbons (110 - 160 ppm), and methoxy carbons (~ 56 ppm).
IR Spectroscopy	Characteristic peaks for the C=O stretch of the aldehyde (~ 1680 - 1700 cm^{-1}), C-O stretches of the methoxy groups, and C-Cl stretch.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (200.62 g/mol), along with a characteristic isotopic pattern for the chlorine atom.

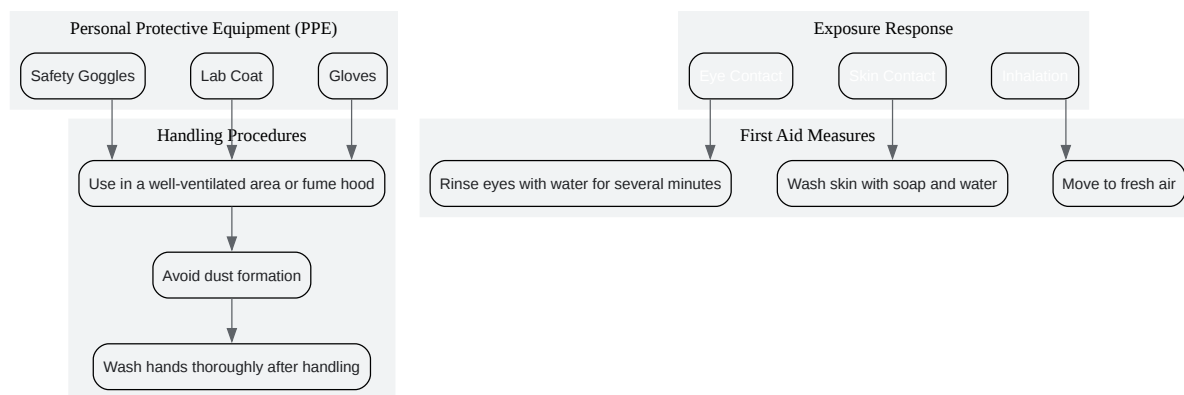
Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde

The synthesis of **5-Chloro-2,3-dimethoxybenzaldehyde** can be approached through several synthetic routes, typically involving the chlorination, formylation, and methylation of a suitable precursor. A plausible synthetic pathway is outlined below.

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **5-Chloro-2,3-dimethoxybenzaldehyde**, starting from a commercially available precursor.





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References

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- 2. 86232-28-2 Cas No. | 5-Chloro-2,3-dimethoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]
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